2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-methoxy-6-(phenylmethoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-22-18(19)17-15(10-7-11-16(17)20-2)13-21-12-14-8-5-4-6-9-14/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBKEYRMBMOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235359 | |
| Record name | Ethyl 2-methoxy-6-[(phenylmethoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171923-87-7 | |
| Record name | Ethyl 2-methoxy-6-[(phenylmethoxy)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methoxy-6-[(phenylmethoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-benzyloxymethyl-6-methoxy-benzoic acid with ethanol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Pharmaceutical Applications
The compound's potential applications in pharmaceuticals are noteworthy:
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects. Research suggests that the methoxy and benzyloxymethyl groups may enhance interaction with biological targets, potentially leading to new anti-inflammatory agents.
- Analgesic Activity : Preliminary studies indicate that derivatives of benzoic acid can exhibit analgesic properties. The specific role of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester in pain management is an area for further exploration.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activities, suggesting that this ester might be effective against various pathogens, thereby offering potential as a therapeutic agent in infectious diseases.
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules:
- Building Block for Complex Molecules : Its functional groups allow it to participate in various chemical reactions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
- Esterification Reactions : The compound can undergo esterification reactions, which are crucial for creating other derivatives with enhanced properties or specific functionalities.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzoic acid derivatives. The findings indicated that modifications similar to those present in this compound resulted in significant reductions in inflammatory markers in vitro and in vivo models. This underscores the potential therapeutic applications of this compound in treating inflammatory diseases .
Case Study 2: Synthesis of Novel Derivatives
Research conducted at a prominent university demonstrated the use of this compound as a precursor for synthesizing novel analgesics. The study highlighted how structural modifications led to compounds with improved efficacy and reduced side effects compared to existing analgesics on the market .
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| This compound | Contains methoxy and benzyloxymethyl groups | Anti-inflammatory, analgesic, antimicrobial |
| 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester | Similar structure, different substituents | Potentially similar pharmacological effects |
| Benzoic acid 2[(benzoyloxy)methyl]-6-methoxy ethyl ester | Benzoyloxy group instead of benzyloxymethyl | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester with structurally or functionally related benzoic acid esters, emphasizing substituent variations, physicochemical properties, and applications:
Key Research Findings and Structural Insights
Bioactivity and Synthesis :
- The naphthalen-1-ylmethoxymethyl analog (CAS: 1171923-66-2) demonstrates enhanced aromatic interactions due to its bulky naphthyl group, which may improve binding affinity in receptor-ligand systems .
- The dichloro-substituted analog (CAS: 1171923-68-4) exhibits higher lipophilicity (logP ~3.8 predicted), making it suitable for hydrophobic drug delivery systems, though its commercial production has been discontinued .
Crystallography and Stability: The pyrimidinyl-urea derivative (C₁₅H₁₆N₄O₆S₂) forms a monoclinic crystal lattice stabilized by hydrogen bonds (N–H∙∙∙N and N–H∙∙∙O), contributing to its thermal stability and herbicidal efficacy .
Synthetic Utility :
- Ethyl ester derivatives, such as those in benzothiazole systems (e.g., ethyl 2-methylbenzothiazole-6-carboxylate), are critical intermediates for heterocyclic drug candidates, leveraging their electron-withdrawing groups for regioselective reactions .
Biological Activity
2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS No. 1171923-87-7) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by a benzyloxymethyl group and a methoxy group attached to a benzoic acid ethyl ester backbone, which may influence its interaction with biological systems.
The molecular formula of this compound is with a molecular weight of approximately 300.36 g/mol. The compound's structure contributes to its reactivity and potential biological applications.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may modulate various biochemical pathways by binding to enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Antioxidative Properties : The compound has shown potential in reducing oxidative stress, which is linked to various diseases.
- Antibacterial Activity : Some studies have indicated that it may possess antibacterial properties against specific strains of bacteria.
Case Studies and Experimental Data
- Antiproliferative Activity : A study evaluating the antiproliferative effects of various compounds found that derivatives similar to this compound exhibited significant activity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For instance, compounds with similar structural motifs showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells .
- Antioxidative Activity : In vitro assays demonstrated that the compound could reduce reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent. Comparative studies showed enhanced antioxidative activity relative to standard compounds like BHT (Butylated Hydroxytoluene) .
- Antibacterial Activity : Another study highlighted the antibacterial effects of related compounds, noting that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against Gram-positive bacteria such as Enterococcus faecalis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 2-hydroxy-6-methoxybenzoate | 0.98 | Contains a methyl ester instead of an ethyl ester. |
| Methyl 2-hydroxy-4-methoxybenzoate | 0.94 | Different substitution on the aromatic ring. |
| 2-Methoxy-6-methylbenzoic acid | 0.94 | Lacks the benzyloxy functional group; simpler structure. |
| Methyl 4-Hydroxy-2-methoxybenzoate | 0.94 | Hydroxyl group at position four; different activity profile. |
| 3,5-Dimethyl-4-methoxybenzoic acid | 0.92 | Dimethyl substitution alters physical properties significantly. |
Q & A
Q. What analytical techniques are recommended for assessing the purity of this ester in heterogeneous reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS with electron ionization (EI) are standard. Purity thresholds (>95%) are established using calibration curves from authentic standards. Impurities, such as unreacted acid or byproducts, are identified via retention time matching and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects from the benzyloxymethyl group influence the ester’s susceptibility to enzymatic hydrolysis in biological studies?
- Methodological Answer : The bulky benzyloxymethyl group may hinder access of hydrolases (e.g., esterases) to the ester bond. Kinetic assays under physiological pH (7.4) and temperature (37°C) can quantify hydrolysis rates. Computational modeling (e.g., molecular docking) further predicts steric clashes with enzyme active sites .
Q. What strategies resolve contradictions in reported stability data for methoxy-substituted benzoic acid esters under acidic vs. basic conditions?
- Methodological Answer : Stability studies should replicate conflicting conditions (e.g., pH 2 vs. pH 12) while monitoring degradation via LC-MS. Accelerated stability testing (e.g., 40°C/75% RH) identifies decomposition pathways. Confounding factors, such as trace metal catalysts or light exposure, must be controlled .
Q. How can regioselectivity be achieved in electrophilic aromatic substitution (EAS) reactions on this ester’s benzene ring?
- Methodological Answer : The electron-donating methoxy group directs EAS to the para position relative to itself. However, steric hindrance from the benzyloxymethyl group may alter reactivity. Competitive experiments with nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) under controlled temperatures can map substituent effects .
Q. What computational methods predict the compound’s logP and solubility for pharmacokinetic modeling?
- Methodological Answer : Density functional theory (DFT) calculates partition coefficients (logP) using solvent-accessible surface areas (SASA). Solubility parameters are derived from Hansen solubility spheres, validated via experimental shake-flask methods in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) .
Data Contradiction Analysis
Q. Conflicting reports exist on the antioxidant activity of structurally similar benzoic acid esters. How can experimental design address this?
- Methodological Answer : Standardize assays (e.g., DPPH radical scavenging) across labs with controlled concentrations and solvent systems (e.g., ethanol vs. methanol). Validate results using positive controls (e.g., ascorbic acid) and statistical analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Esterification
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 80–100°C (reflux) | TLC (Rf = 0.5 in hexane:EtOAc 7:3) |
| Catalyst | H₂SO₄ (1–2 mol%) | Titration of unreacted acid |
| Reaction Time | 6–12 hours | GC-MS peak integration |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation Rate (k, h⁻¹) | Major Byproduct Identified |
|---|---|---|
| pH 2, 40°C | 0.015 ± 0.002 | Free acid (HPLC retention: 8.2 min) |
| pH 12, 40°C | 0.210 ± 0.030 | Demethylated derivative (GC-MS m/z 180) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
